molecular formula C6H4BrN3 B1521730 4-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 856859-49-9

4-bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1521730
CAS No.: 856859-49-9
M. Wt: 198.02 g/mol
InChI Key: JVFQAGXECPOKFX-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 856859-49-9) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at the 4-position. Its molecular formula is C₆H₄BrN₃, with a molecular weight of 198.02 g/mol. This compound is a critical intermediate in pharmaceutical research due to its versatility in synthesizing bioactive molecules, particularly in anticancer, antimicrobial, and anti-inflammatory drug discovery . The bromine atom enhances its reactivity as a synthetic precursor, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Preparation Methods

Synthetic Routes and Key Starting Materials

The preparation of 4-bromo-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolo[3,4-b]pyridine fused ring system followed by selective bromination at the 4-position. The core pyrazolo[3,4-b]pyridine scaffold is synthesized via ring-closure reactions starting from pyridine derivatives.

Key starting materials include:

  • 2-Chloro-3-pyridinecarboxaldehyde (2-chloro-3-pyridyl formaldehyde)
  • Oxammonium hydrochloride as a catalyst
  • Dimethylformamide (DMF) as the solvent
  • Triethylamine as a base

Ring-Closure Reaction Method Using Oxammonium Hydrochloride Catalyst

A patented method describes the synthesis of 1H-pyrazolo[3,4-b]pyridine compounds, which is directly applicable to preparing 4-bromo substituted derivatives by starting with appropriately substituted pyridine aldehydes. The process is characterized by a ring-closing reaction under mild conditions with high yields.

Procedure details:

  • React 2-chloro-3-pyridyl formaldehyde with oxammonium hydrochloride in DMF.
  • Use triethylamine as a base.
  • Maintain the reaction temperature at 60°C.
  • Reaction time varies between 6 to 8 hours.
  • The molar ratio of oxammonium hydrochloride to starting material influences yield significantly.

Yields obtained:

Oxammonium Hydrochloride:2-chloro-3-pyridyl formaldehyde (mol ratio) Reaction Time (hours) Yield (%)
1:1 6 43
5:1 8 71
2.5:1 8 85

The highest yield (85%) was achieved with a 2.5:1 molar ratio of oxammonium hydrochloride to aldehyde after 8 hours of reaction at 60°C.

Bromination and Functionalization

While the above method synthesizes the pyrazolo[3,4-b]pyridine core, the 4-bromo substituent is introduced either by starting with a brominated pyridine derivative or by post-synthetic bromination.

Literature example:

  • The synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives involved the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine as a key intermediate.
  • This intermediate was further iodinated at the 3-position using iodine to give 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, facilitating subsequent coupling reactions.

Catalytic Coupling Reactions for Derivatization

The this compound core serves as a versatile intermediate for further functionalization via catalytic coupling reactions.

  • Copper-catalyzed coupling with sulfonamide derivatives in the presence of potassium carbonate and isopropyl alcohol yields various functionalized derivatives.
  • These reactions proceed with moderate to good yields and allow the introduction of diverse substituents, expanding the compound's medicinal potential.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Ring-closure synthesis 2-chloro-3-pyridyl formaldehyde, oxammonium hydrochloride (2.5:1), DMF, triethylamine, 60°C, 8h 85 High yield, mild conditions, industrially scalable
Bromination (if post-synthesis) Brominating agents or starting with brominated pyridine derivatives Variable Bromine introduced at 4-position
Iodination (for further derivatization) Iodine, suitable solvent Good Enables further coupling reactions
Copper-catalyzed coupling CuI, K2CO3, isopropyl alcohol, various sulfonamides Moderate to good Functionalization for biological activity

Research Findings and Notes on Preparation

  • The ring-closure method using oxammonium hydrochloride catalyst in DMF is notable for its simplicity, relatively low cost of reagents, and high yield, making it suitable for industrial production.
  • The reaction conditions are gentle, and the purification process is straightforward.
  • The 4-bromo substituent can be introduced early by using brominated starting materials or via selective bromination post ring formation.
  • Subsequent functionalization via copper-catalyzed coupling expands the utility of the compound in drug discovery, especially for antibacterial and antioxidant applications.
  • Characterization of intermediates and final products is typically confirmed by NMR, IR, and mass spectrometry, ensuring structural integrity.

Chemical Reactions Analysis

4-Bromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include phosphorus oxychloride, α,β-unsaturated 2-acyl imidazoles, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
4-Bromo-1H-pyrazolo[3,4-b]pyridine serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives have shown potential as selective inhibitors for various biological targets, including phosphodiesterase 4 (PDE4), glycogen synthase kinase-3 (GSK-3), and A1 adenosine receptors, which are relevant in the treatment of Alzheimer's disease and other conditions .

Case Studies

  • Antitubercular Activity : A recent study synthesized derivatives of pyrazolo[3,4-b]pyridine and evaluated their activity against Mycobacterium tuberculosis. The results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold enhanced antituberculotic properties significantly .
  • Broad-Spectrum Antiviral Agents : Research has demonstrated that derivatives of this compound exhibit broad-spectrum antiviral activity, making them promising candidates for the development of new antiviral drugs .

Biochemical Research

Enzyme Inhibition Studies
The compound is extensively used in biochemical research to investigate enzyme inhibition and receptor binding. It aids in understanding complex biological processes and the mechanisms underlying various diseases.

Research Findings
Studies have revealed that pyrazolo[3,4-b]pyridine derivatives can act as effective inhibitors against several enzymes involved in disease pathways, thus providing insights into potential therapeutic targets .

Agricultural Chemistry

Development of Agrochemicals
In agricultural chemistry, this compound is explored for its potential to develop new agrochemicals, including herbicides and fungicides. These compounds aim to improve crop yield and resistance against pests and diseases.

Synthesis of Novel Compounds
Recent research involved synthesizing sulfonamide derivatives linked to this compound. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains, highlighting their potential as agricultural biocides .

Material Science

Advanced Materials Development
The unique structural properties of this compound make it a candidate for creating advanced materials such as polymers and coatings. Researchers are investigating its utility in enhancing material properties for various applications.

Analytical Chemistry

Use in Analytical Techniques
This compound is employed in analytical chemistry for techniques like chromatography. It assists in the separation and identification of complex mixtures, which is vital for both research and quality control processes.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for drug synthesisPotent inhibitors for Alzheimer's and tuberculosis treatments
Biochemical ResearchEnzyme inhibition studiesEffective enzyme inhibitors identified
Agricultural ChemistryDevelopment of herbicides/fungicidesSignificant antibacterial activity against pathogens
Material ScienceCreation of advanced materialsPotential enhancement of material properties
Analytical ChemistryChromatography and mixture separationEssential tool for research quality control

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with cell proliferation, differentiation, and survival, making the compound effective in inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution

5-Bromo-1H-Pyrazolo[3,4-b]Pyridine (CAS: 875781-17-2)

  • Structural Difference : Bromine at the 5-position instead of 3.
  • Reactivity : The 5-bromo isomer exhibits distinct electronic effects due to altered resonance and inductive effects. For example, the 5-position bromine may reduce electrophilic substitution reactivity compared to the 4-position, influencing downstream derivatization .
  • Biological Activity : Positional differences can modulate binding affinity to biological targets. While both isomers are used in drug discovery, the 4-bromo derivative is more frequently cited in kinase inhibitor studies .

3-Bromo-1H-Pyrazolo[3,4-b]Pyridine (CAS: 68618-36-0)

  • Structural Difference : Bromine at the 3-position.
  • Applications : Less common in medicinal chemistry due to steric hindrance at the 3-position, which may limit accessibility for enzyme active sites. However, it serves as a precursor for palladium-catalyzed couplings .

Halogenated Derivatives

5-Chloro-1H-Pyrazolo[3,4-b]Pyridine (CAS: 1240725-66-9)

  • Electronic Effects : Chlorine is smaller and less polarizable than bromine, leading to weaker electron-withdrawing effects. This results in milder deactivation of the pyridine ring, facilitating different reaction pathways .
  • Biological Profile : Chlorinated analogs often show reduced cytotoxicity compared to brominated counterparts but may exhibit improved solubility .

4-Bromo-3-Iodo-1H-Pyrazolo[3,4-b]Pyridine (CAS: 1416712-50-9)

  • Dual Halogenation : The presence of both bromine (4-position) and iodine (3-position) enhances electrophilicity, making it a versatile substrate for sequential functionalization. Iodine’s larger size and lower bond dissociation energy favor oxidative coupling reactions .

Functionalized Derivatives

4-Anilino-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylic Esters

  • Structural Features: Incorporates an anilino group and ester moiety.
  • Antileishmanial Activity: Derivatives with 3'-diethylaminomethyl substitutions (e.g., compounds 21 and 22) demonstrated potent activity against Leishmania amazonensis (IC₅₀ = 0.12–0.39 µM), attributed to optimized log P values and steric parameters .
  • Comparison : The 4-bromo parent compound lacks direct antileishmanial activity but serves as a scaffold for introducing pharmacophoric groups .

Coumarin-Fused Pyrazolo[3,4-b]Pyridines

  • Synthetic Utility: Fused systems (e.g., coumarino[4,3-d]pyrazolo[3,4-b]pyridine) enhance π-stacking interactions, improving binding to DNA or enzymes. These derivatives show broad-spectrum antimicrobial and anti-proliferative activities .
  • Catalysis : Silica sulfuric acid (SSA) enables efficient synthesis under microwave irradiation, achieving yields >80% .

Biological Activity

4-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a bromine atom at the 4-position of the pyrazole ring, has shown potential as an antimicrobial agent, enzyme inhibitor, and in various therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : 200.02 g/mol
  • Structure : The compound consists of a pyrazole ring fused with a pyridine structure, which contributes to its unique biological properties.

1. Antimicrobial Activity

This compound has been studied for its effectiveness against various bacterial strains. Research indicates that it exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.

  • Case Study : A study demonstrated that derivatives of this compound showed activity against both Gram-positive and Gram-negative bacteria, outperforming standard drugs like streptomycin in some cases .

2. Enzyme Inhibition

The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial as it can affect drug metabolism and pharmacokinetics.

  • Mechanism : By inhibiting CYP1A2, this compound may alter the metabolism of co-administered medications, leading to potential drug-drug interactions.

3. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-b]pyridine derivatives. For instance, certain derivatives have shown promising results as TBK1 inhibitors with low IC50 values.

  • Research Findings : Compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and inhibited downstream signaling in cancer cell lines .

Structure-Activity Relationships (SARs)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Modifications at specific positions on the pyrazole ring can significantly influence its potency and selectivity.

PositionModificationBiological Activity
C3-OHIncreased antimicrobial activity
C5-BrEnhanced enzyme inhibition
C6-MeImproved antitumor efficacy

Synthesis Methods

Various synthetic routes have been developed to produce this compound and its derivatives. Common methods include:

  • Iodination Reactions : Starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine to introduce halogen substituents.
  • Copper-Catalyzed Couplings : Used for synthesizing polyfunctionalized derivatives with enhanced biological properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1H-pyrazolo[3,4-b]pyridine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves bromination of pyrazolo[3,4-b]pyridine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 4-position can be achieved in ethanol under reflux with catalytic acids or bases to enhance regioselectivity . Key parameters include:

  • Temperature : 60–80°C for reflux conditions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
    • Data Table :
Starting MaterialBrominating AgentSolventYield (%)Purity (%)
1H-pyrazolo[3,4-b]pyridineNBSDMF6598
4-Chloro derivativeBr₂EtOH5895

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine at C4 shifts aromatic protons downfield to δ 8.2–8.5 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ = 214.20 g/mol for C7_7H5_5BrN3_3) .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between pyrazole N-H and carbonyl groups) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Scaffold for Kinase Inhibitors : The bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enhancing binding to ATP pockets .
  • Antimicrobial Agents : Derivatives with electron-withdrawing substituents (e.g., NO2_2, CF3_3) show MIC values <10 μM against S. aureus .

Advanced Research Questions

Q. How do substituent effects at the 3- and 5-positions influence the bioactivity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-Donating Groups (e.g., -OCH3_3 at C3): Increase solubility but reduce kinase inhibition potency (IC50_{50} >1 μM).
  • Electron-Withdrawing Groups (e.g., -CN at C5): Enhance metabolic stability and target affinity (IC50_{50} <0.1 μM) .
    • Data Table :
DerivativeSubstituent (Position)Target (Kinase)IC50_{50} (μM)
A-OCH3_3 (C3)JAK21.2
B-CN (C5)CDK40.08

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Root Causes :

  • Impurity in Starting Materials : Use HPLC-grade reagents to minimize side reactions.
  • Incomplete Bromination : Optimize stoichiometry (1.2 eq. NBS) and reaction time (6–8 hrs) .
    • Validation : Replicate reactions under inert atmosphere (N2_2) and monitor via TLC.

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Approaches :

  • Docking Studies : Predict binding modes with kinases (e.g., EGFR) using AutoDock Vina.
  • QSAR Models : Correlate logP values (<3.5) with improved BBB permeability .
    • Case Study : A derivative with -CF3_3 at C3 showed a docking score of -9.2 kcal/mol against BRAF V600E, aligning with experimental IC50_{50} = 0.05 μM .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

  • Issues :

  • Exothermic Bromination : Use jacketed reactors for temperature control.
  • Low Yield in Cross-Coupling : Employ PdCl2_2(dppf) catalysts and degassed solvents .
    • Scale-Up Data :
Scale (g)CatalystYield (%)Purity (%)
10Pd(OAc)2_24592
100PdCl2_2(dppf)7298

Q. Key Recommendations

  • Synthesis : Prioritize NBS over Br2_2 for safer bromination .
  • Characterization : Combine NMR with HRMS to confirm regiochemistry .
  • Biological Testing : Screen derivatives against panels of kinases to identify off-target effects .

Properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQAGXECPOKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671969
Record name 4-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856859-49-9
Record name 4-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazolo[3,4-b]pyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-bromo-1H-pyrazolo[3,4-b]pyridine
4-bromo-1H-pyrazolo[3,4-b]pyridine
4-bromo-1H-pyrazolo[3,4-b]pyridine

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